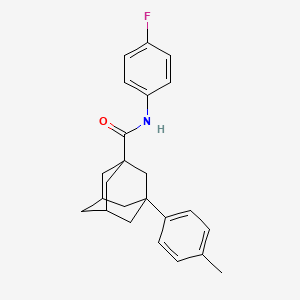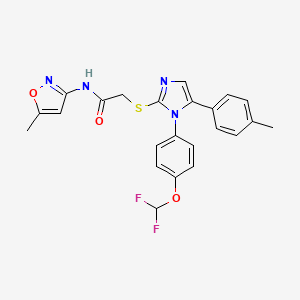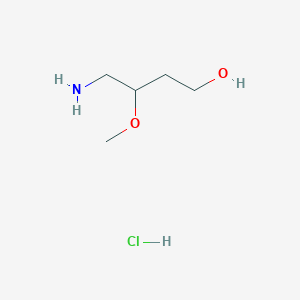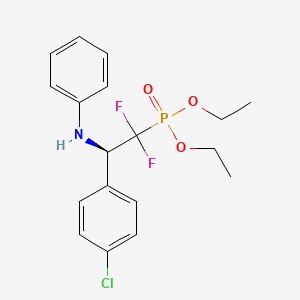
N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide is a derivative of adamantane, which is a unique and rigid framework that has been utilized in various pharmaceutical applications. Adamantane derivatives are known for their biological activities, including antiviral properties, as demonstrated by the synthesis of adamantyl-containing carboxamide compounds that showed inhibitory effects against influenza viruses . The presence of the 4-fluorophenyl and 4-methylphenyl groups suggests potential interactions with biological targets, possibly enhancing the compound's pharmacological profile.
Synthesis Analysis
The synthesis of adamantane derivatives can be complex, involving multiple steps and the need for specific conditions. For instance, a microwave-assisted three-component one-pot cyclocondensation method was applied to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety . Although the exact synthesis method for N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide is not detailed in the provided papers, similar synthetic strategies involving microwave-assisted techniques could be relevant. Additionally, the separation of enantiomers of a related fluoroadamantane derivative suggests that chiral resolution could be a step in the synthesis of optically active adamantane derivatives .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a high degree of three-dimensional conformational stability. The substitution of adamantane with various functional groups, such as the 4-fluorophenyl and 4-methylphenyl groups, can influence the overall molecular geometry and electronic distribution. Temperature-dependent polymorphism has been observed in a related compound, N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, indicating that subtle changes in temperature can lead to significant reorganization within the crystal lattice . This suggests that the molecular structure of N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide may also exhibit polymorphism, which could be explored through X-ray analysis and theoretical studies.
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions, including substitutions that alter the substituents on the adamantane core. For example, the synthesis of optically active adamantane derivatives involved the substitution of a fluorine atom with a phenyl group . This indicates that N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide could potentially be modified through similar substitution reactions to yield new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure and substituents. Polyamides derived from adamantane-related compounds have been shown to possess high thermal stability, good solubility in organic solvents, and significant mechanical strength . These properties suggest that N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide may also exhibit desirable physical and chemical properties, making it a candidate for further pharmaceutical development. The adamantane core is known to confer high stability, which could translate to a robust pharmacological profile for the compound .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO/c1-16-2-4-19(5-3-16)23-11-17-10-18(12-23)14-24(13-17,15-23)22(27)26-21-8-6-20(25)7-9-21/h2-9,17-18H,10-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJFSIRHPSNREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540177.png)


![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)


![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)
![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)